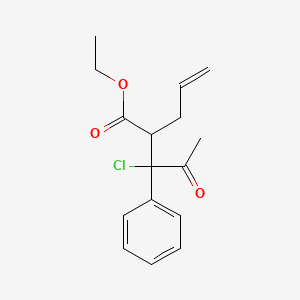
A-acetyl-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-acetyl-4-chloro- is a chemical compound with the molecular formula C2H2Cl2OThis compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
A-acetyl-4-chloro- can be synthesized through the chlorination of acetyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure safety and yield .
Industrial Production Methods
In industrial settings, A-acetyl-4-chloro- is produced by the chlorination of acetyl chloride in large reactors. The process involves the continuous feeding of acetyl chloride and chlorine gas into the reactor, with the reaction mixture being cooled to maintain the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
A-acetyl-4-chloro- undergoes various types of chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to form chloroacetic acid and hydrochloric acid.
Reduction: It can be reduced to form chloroethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and alcohols, with the reaction typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: The reaction with water is usually carried out at room temperature, but can be accelerated by heating.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Amides and esters are the major products formed.
Hydrolysis: Chloroacetic acid and hydrochloric acid are the major products.
Reduction: Chloroethanol is the major product formed.
Scientific Research Applications
A-acetyl-4-chloro- has several scientific research applications, including:
Organic synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological research: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industrial applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of A-acetyl-4-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.
Comparison with Similar Compounds
A-acetyl-4-chloro- can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds are acylating agents, A-acetyl-4-chloro- is unique due to the presence of the chlorine atom, which increases its reactivity and allows for the formation of chloro-substituted products . Similar compounds include:
Acetyl chloride: Lacks the chlorine atom, making it less reactive.
Benzoyl chloride: Contains a benzene ring, making it less reactive but more stable.
Properties
Molecular Formula |
C16H19ClO3 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
ethyl 2-(1-chloro-2-oxo-1-phenylpropyl)pent-4-enoate |
InChI |
InChI=1S/C16H19ClO3/c1-4-9-14(15(19)20-5-2)16(17,12(3)18)13-10-7-6-8-11-13/h4,6-8,10-11,14H,1,5,9H2,2-3H3 |
InChI Key |
XCJPLCVKTUGBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(C1=CC=CC=C1)(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















